molecular formula C9H10BrNO2 B2451373 2-{[(2-Bromophenyl)methyl]amino}acetic acid CAS No. 926209-46-3

2-{[(2-Bromophenyl)methyl]amino}acetic acid

Cat. No. B2451373
CAS RN: 926209-46-3
M. Wt: 244.088
InChI Key: KHUZHEPVJSJMMQ-UHFFFAOYSA-N
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Description

2-{[(2-Bromophenyl)methyl]amino}acetic acid is a compound with the CAS Number: 926209-46-3 . It has a molecular weight of 244.09 . The compound is stored at room temperature and is in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H10BrNO2/c10-8-4-2-1-3-7 (8)5-11-6-9 (12)13/h1-4,11H,5-6H2, (H,12,13) . This indicates the presence of a bromobenzyl group attached to an aminoacetic acid.


Chemical Reactions Analysis

While specific reactions involving this compound are not available, related compounds such as 4-Bromophenylacetic acid have been used in various reactions. For example, it has been used as a starting reagent in the synthesis of 8-methoxy-2-tetralone and in the preparation of di-and tri-substituted 2-oxopiperazines on solid support .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 244.09 .

Scientific Research Applications

  • Organometallic Chemistry : Triorganotin(IV) derivatives of related compounds have been synthesized and characterized, revealing a polymeric trans-O2SnC3 trigonal bipyramidal configuration. These studies contribute to the understanding of molecular structures in organometallic chemistry (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

  • Anticancer Activity : Compounds similar to 2-{[(2-Bromophenyl)methyl]amino}acetic acid have been synthesized and evaluated for anticancer activity in vitro. These studies are significant for drug discovery and cancer research (Liu Ying-xiang, 2007).

  • Crystal Structure Analysis : The molecular structure of related fluorophenyl compounds has been studied, offering insights into the hydrogen bonding and spatial arrangement of these molecules, which is vital for understanding chemical reactivity and properties (Burns & Hagaman, 1993).

  • Synthesis of Complexes : Studies have been conducted on the reactions of derivatives of similar compounds, leading to the formation of complex structures. Such research is crucial in the field of synthetic chemistry and materials science (Dölling, Frost, Heinemann, & Hartung, 1993).

  • Molecular Synthesis : The synthesis of compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid has been explored, contributing to the development of new synthetic methodologies and the understanding of molecular interactions (Guzei, Gunderson, & Hill, 2010).

  • Organic Syntheses : Research in organic syntheses involving compounds like this compound derivatives aids in the development of new chemical reactions and the synthesis of novel organic compounds (Noji, Okano, Fukuyama, & Tokuyama, 2012).

  • Pharmaceutical Chemistry : Studies on the synthesis and characterization of Schiff base ligands derived from amino acids, similar to this compound, contribute to pharmaceutical chemistry, especially in the development of drugs with antioxidant and enzymatic inhibitory activities (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-[(2-bromophenyl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-8-4-2-1-3-7(8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUZHEPVJSJMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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